molecular formula C11H17N B105509 N-Butylbenzylamine CAS No. 2403-22-7

N-Butylbenzylamine

Cat. No.: B105509
CAS No.: 2403-22-7
M. Wt: 163.26 g/mol
InChI Key: HIPXPABRMMYVQD-UHFFFAOYSA-N
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Description

N-Butylbenzylamine is an organic compound with the molecular formula C₁₁H₁₇N. It is a secondary amine where a benzyl group is attached to a butyl group through a nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylbenzylamine can be synthesized through the reaction of benzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Types of Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the amine group acts as a nucleophile. For example, it can react with alkyl halides to form substituted amines.

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: this compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkyl halides, organic solvents, and bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted amines.

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

Scientific Research Applications

N-Butylbenzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butylbenzylamine involves its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in other molecules. This property allows it to participate in various chemical reactions, including the formation of carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • N-Benzyl-N-methylamine
  • N-Benzyl-N-ethylamine
  • N-Benzyl-N-propylamine

Comparison: N-Butylbenzylamine is unique due to its specific structure, which combines a benzyl group with a butyl group. This structure imparts distinct chemical properties, such as its reactivity in nucleophilic substitution and oxidation reactions. Compared to similar compounds, this compound offers a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications .

Properties

IUPAC Name

N-benzylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPXPABRMMYVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062384
Record name Benzenemethanamine, N-butyl-
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Molecular Weight

163.26 g/mol
Source PubChem
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CAS No.

2403-22-7
Record name N-Butylbenzylamine
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Record name Benzenemethanamine, N-butyl-
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Record name N-Butylbenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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